BenchChemオンラインストアへようこそ!

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide

cytotoxicity NIH/3T3 counter-screen

This 4-phenoxybenzamide thiazole hybrid is pre-characterised in a publicly available NIH/3T3 cytotoxicity counter-screen (PubChem AID 493247), eliminating the need for upfront de novo toxicity profiling. Its 4-phenoxy substitution is explicitly differentiated in patent SAR from 2- and 3-phenoxy regioisomers for adenosine A₂A receptor affinity. Use as a matched-pair reference with the 3-phenoxy analog (CAS 745789-70-2) to probe how phenoxy position impacts membrane permeability, metabolic stability, or A₂A binding. Ideal starting point for Parkinson's, Huntington's, or cerebral ischemia screening. Request a bulk quote today.

Molecular Formula C23H18N2O2S
Molecular Weight 386.47
CAS No. 324759-02-6
Cat. No. B2741143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
CAS324759-02-6
Molecular FormulaC23H18N2O2S
Molecular Weight386.47
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C23H18N2O2S/c1-16-7-9-17(10-8-16)21-15-28-23(24-21)25-22(26)18-11-13-20(14-12-18)27-19-5-3-2-4-6-19/h2-15H,1H3,(H,24,25,26)
InChIKeyRMGCYGATRNBNGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide (CAS 324759-02-6) – Baseline Compound Profile for Scientific Procurement


N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide (CAS 324759-02-6) is a synthetic thiazole-benzamide hybrid with the molecular formula C₂₃H₁₈N₂O₂S and a molecular weight of 386.5 g/mol [1]. It belongs to a class of 1,3-thiazol-2-yl substituted benzamides that have been investigated in patent literature as adenosine A₂A receptor ligands and glucokinase activators [2]. The compound is primarily offered by chemical suppliers as a research-grade screening compound, typically at ≥95% purity.

Why N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide Cannot Be Substituted with In-Class Analogs Without Quantitative Evidence


Within the 1,3-thiazol-2-yl benzamide series, even minor structural variations—such as the position of the phenoxy substituent (2- vs. 4-phenoxy), the nature of the thiazole C4 aryl group (4-methylphenyl vs. phenyl vs. 4-isopropylphenyl), or the presence of additional heterocyclic fusions—can alter receptor binding profiles, cellular permeability, and cytotoxicity thresholds [1]. The patent literature explicitly distinguishes 4-phenoxybenzamide derivatives from their 3-phenoxy or 2-phenoxy counterparts for adenosine A₂A receptor affinity [2]. Without direct, assay-matched quantitative comparisons, assuming functional equivalence between N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide and its closest analogs (e.g., N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide, CAS 745789-70-2; or N-[4-(4-isopropylphenyl)thiazol-2-yl]-4-phenoxybenzamide) is scientifically unjustified.

N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide – Quantitative Differentiation Evidence vs. Closest Analogs


Cytotoxicity Profile in NIH/3T3 Fibroblasts vs. In-Class Reference Compounds – A Cross-Study Comparison

In a PubChem confirmatory bioassay (AID 493247) measuring cytotoxicity against NIH/3T3 mouse embryonic fibroblasts after ~90 hours of compound exposure, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide (CID 4087209) was evaluated alongside a library of screening compounds [1]. The compound's activity in this assay provides a baseline cytotoxicity value that can be compared cross-study to closely related analogs tested under identical or similar conditions. However, direct head-to-head data within the same assay plate are not publicly available for the most relevant structural comparators. The available evidence is therefore classified as cross-study comparable rather than direct comparator evidence.

cytotoxicity NIH/3T3 counter-screen

Adenosine A₂A Receptor Ligand Potential – Class-Level Differentiation Based on Patent Structure-Activity Data

U.S. Patent 7,674,912 discloses N-thiazol-2-yl-benzamide derivatives as adenosine A₂A receptor ligands, with the 4-phenoxybenzamide subclass explicitly claimed [1]. Within the patent's generic structure, the 4-methylphenyl substitution at the thiazole C4 position is among the preferred embodiments. Although specific binding affinity (Kᵢ) or functional activity (EC₅₀) data for the exact compound N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide are not publicly tabulated in the patent or associated literature, the patent's structure-activity relationship (SAR) disclosure indicates that 4-phenoxy substitution on the benzamide ring is critical for A₂A receptor engagement, distinguishing it from 2-phenoxy and unsubstituted benzamide analogs that showed reduced affinity [1].

adenosine A2A receptor CNS Parkinson's disease

Physicochemical Differentiation: Calculated Lipophilicity (XLogP3) vs. Closest 3-Phenoxy Regioisomer

The computed XLogP3 value for N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is 5.7, as reported by PubChem [1]. In contrast, the closely related 3-phenoxy regioisomer N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide (CAS 745789-70-2) has a lower computed XLogP3 of approximately 5.0 [2]. This difference of ~0.7 log units indicates that the 4-phenoxy substitution confers measurably higher lipophilicity, which can influence membrane permeability, plasma protein binding, and non-specific tissue distribution. This is a cross-study computable comparison based on the same calculation method (XLogP3).

lipophilicity drug-likeness permeability

Recommended Research Application Scenarios for N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide Based on Available Differential Evidence


Adenosine A₂A Receptor Ligand Screening in CNS Disease Models

Based on patent class evidence indicating that 4-phenoxy-N-thiazol-2-yl-benzamides are preferred adenosine A₂A receptor ligands [1], this compound is a rational choice for initial screening in Parkinson's disease, Huntington's disease, or cerebral ischemia models where A₂A antagonism is therapeutically relevant. The 4-phenoxy substitution pattern is structurally differentiated from 2- and 3-phenoxy regioisomers, which patent SAR suggests have reduced A₂A affinity. Researchers should confirm target engagement with direct binding assays before proceeding to in vivo studies.

Cytotoxicity Profiling and Counter-Screening in Phenotypic Assays

The compound has been evaluated in a publicly available NIH/3T3 cytotoxicity counter-screen (PubChem AID 493247) [2], providing a baseline cytotoxicity reference that many close analogs lack. This makes it suitable as a reference compound for laboratories building cytotoxicity panels for thiazole-benzamide screening libraries. The availability of this data reduces the need for de novo cytotoxicity characterization, saving procurement and assay time.

Structure-Activity Relationship (SAR) Studies on Phenoxybenzamide Regioisomers

The computed lipophilicity difference of ~0.7 XLogP3 units between the 4-phenoxy (this compound) and 3-phenoxy regioisomers [3][4] provides a quantifiable physicochemical basis for SAR exploration. Medicinal chemistry teams investigating the impact of phenoxy substitution position on membrane permeability, metabolic stability, or off-target binding can use this compound as the 4-phenoxy representative in a matched-pair analysis with the 3-phenoxy analog (CAS 745789-70-2).

Glucokinase Activator Screening (Exploratory)

Patent literature on phenoxybenzamide thiazole derivatives as glucokinase activators suggests that this compound class may have utility in type 2 diabetes research. While no direct glucokinase activation data are publicly available for the specific compound, its structural features align with the generic formula disclosed for glucokinase-activating phenoxybenzamides. This scenario is exploratory and requires de novo enzymatic assay confirmation.

Quote Request

Request a Quote for N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.